molecular formula C11H9BrCl2O2 B14498328 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate CAS No. 62918-65-4

2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate

Cat. No.: B14498328
CAS No.: 62918-65-4
M. Wt: 323.99 g/mol
InChI Key: DTUISWBQANJRBI-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is an organic compound with the molecular formula C11H9BrCl2O2. It is a derivative of phenyl butenoate, characterized by the presence of two chlorine atoms on the phenyl ring and a bromomethyl group on the butenoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 2,4-dichlorophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted phenyl butenoates with various functional groups.

    Oxidation: 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoic acid or corresponding ketones.

    Reduction: 2,4-Dichlorophenyl 2-methylbut-2-enoate.

Scientific Research Applications

2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s effects on cellular pathways depend on its ability to modulate signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-(chloromethyl)but-2-enoate
  • 2,4-Dichlorophenyl 2-(hydroxymethyl)but-2-enoate
  • 2,4-Dichlorophenyl 2-(methyl)but-2-enoate

Uniqueness

2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This compound’s ability to undergo nucleophilic substitution and its potential biological activity make it a valuable molecule for research and industrial applications.

Properties

CAS No.

62918-65-4

Molecular Formula

C11H9BrCl2O2

Molecular Weight

323.99 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-(bromomethyl)but-2-enoate

InChI

InChI=1S/C11H9BrCl2O2/c1-2-7(6-12)11(15)16-10-4-3-8(13)5-9(10)14/h2-5H,6H2,1H3

InChI Key

DTUISWBQANJRBI-UHFFFAOYSA-N

Canonical SMILES

CC=C(CBr)C(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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